molecular formula C20H36O2 B14389067 2-(8-Ethoxyoctyl)-5-hexylfuran CAS No. 88646-98-4

2-(8-Ethoxyoctyl)-5-hexylfuran

Cat. No.: B14389067
CAS No.: 88646-98-4
M. Wt: 308.5 g/mol
InChI Key: KJCYCGARZCVHHM-UHFFFAOYSA-N
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Description

2-(8-Ethoxyoctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-ethoxyoctyl group and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Ethoxyoctyl)-5-hexylfuran typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method includes the alkylation of furan with 8-ethoxyoctyl bromide and hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified using techniques like distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Ethoxyoctyl)-5-hexylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(8-Ethoxyoctyl)-5-hexylfuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(8-Ethoxyoctyl)-5-hexylfuran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the alkyl chains can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Ethoxyoctyl)-5-methylfuran
  • 2-(8-Ethoxyoctyl)-5-ethylfuran
  • 2-(8-Ethoxyoctyl)-5-propylfuran

Uniqueness

2-(8-Ethoxyoctyl)-5-hexylfuran is unique due to its specific combination of an 8-ethoxyoctyl group and a hexyl group on the furan ring. This structural arrangement imparts distinct physicochemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88646-98-4

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2-(8-ethoxyoctyl)-5-hexylfuran

InChI

InChI=1S/C20H36O2/c1-3-5-6-11-14-19-16-17-20(22-19)15-12-9-7-8-10-13-18-21-4-2/h16-17H,3-15,18H2,1-2H3

InChI Key

KJCYCGARZCVHHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCCOCC

Origin of Product

United States

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